1-Methyl-3-(1-methyl-1H-indol-3-yl)-4-(pentylamino)-1H-pyrrole-2,5-dione
Overview
Description
Potent, selective necrosis inhibitor (IC50 = 3 μM, H2O2 exposed HeLa cells). Reduces oxidative stress-induced necrosis without effecting anticancer drug-induced apoptosis. Inhibits oxidative stress-induced necrotic cell death in vivo.
IM-54 is an indolylmaleimide derivative which, at 1 μM, inhibits necrotic cell death induced by H2O2 in promyelocytic leukemia HL-60 cells. It does not prevent etoposide-induced apoptosis and does not inhibit protein kinase C or S6 kinase 1.1
An indolylmaleimide derivative which, at 1 μM, inhibits necrotic cell death induced by H2O2 in promyelocytic leukemia HL-60 cells
IM-54 is a cell permeable, potent and selective inhibitor of necrosis.
Scientific Research Applications
Oxidative Stress-Induced Necrosis Inhibition
IM-54 is known to selectively inhibit oxidative stress-induced necrosis. It shows potent inhibitory activity against hydrogen peroxide (H2O2)-induced necrosis, which suggests its potential use in protecting cells from oxidative damage .
Cardioprotection
Due to its inhibitory effects on necrosis, IM-54 acts as a potential cardioprotective agent. It could be used as a biological tool for investigating the molecular mechanisms of cell death and protecting heart tissue from damage due to oxidative stress .
Mechanism of Action
Target of Action
It is known that im-54 selectively inhibits necrosis induced by oxidative stress .
Mode of Action
IM-54 acts by selectively suppressing necrosis induced by oxidative stress . This suggests that IM-54 specifically interacts with molecular components involved in the oxidative stress-induced necrosis pathway .
Biochemical Pathways
It is known that im-54 inhibits necrosis induced by oxidative stress . Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (free radicals) and the body’s ability to counteract their harmful effects through neutralization by antioxidants. When oxidative stress leads to necrosis, it can result in a variety of diseases, including neurodegenerative diseases like Alzheimer’s and ischemic diseases such as myocardial infarction and cerebral infarction .
Result of Action
IM-54 shows potent inhibitory activity against necrosis induced by hydrogen peroxide (H2O2), a common inducer of oxidative stress . In HL-60 cells exposed to H2O2, IM-54 prevented about 50% of cell death . This suggests that IM-54 can effectively protect cells from oxidative stress-induced necrosis.
properties
IUPAC Name |
1-methyl-3-(1-methylindol-3-yl)-4-(pentylamino)pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-4-5-8-11-20-17-16(18(23)22(3)19(17)24)14-12-21(2)15-10-7-6-9-13(14)15/h6-7,9-10,12,20H,4-5,8,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLOMINNEBLJFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=C(C(=O)N(C1=O)C)C2=CN(C3=CC=CC=C32)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587908 | |
Record name | 1-Methyl-3-(1-methyl-1H-indol-3-yl)-4-(pentylamino)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(1-methyl-1H-indol-3-yl)-4-(pentylamino)-1H-pyrrole-2,5-dione | |
CAS RN |
861891-50-1 | |
Record name | 1-Methyl-3-(1-methyl-1H-indol-3-yl)-4-(pentylamino)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 861891-50-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What types of cell death can IM-54 inhibit?
A1: IM-54 has been shown to selectively inhibit necrosis induced by oxidative stress, specifically highlighting hydrogen peroxide as a trigger. [, ] Importantly, studies indicate that IM-54 does not inhibit apoptosis induced by various stimuli, including anticancer drugs and Fas ligand, nor does it affect necroptosis. []
Q2: What evidence supports the potential therapeutic applications of IM-54?
A2: Preclinical studies have shown promising results with IM-54 and its derivatives. For instance, IM-17, a derivative with improved water solubility and metabolic stability, exhibited cardioprotective effects in both an isolated rat heart model and an in vivo arrhythmia model. [] These findings suggest potential therapeutic applications for IM-derivatives in conditions involving oxidative stress and necrosis, such as ischemia-reperfusion injury.
Q3: How does the structure of IM-54 relate to its activity?
A3: Researchers have conducted structure-activity relationship (SAR) studies to optimize IM-54's potency. A key finding was that regioselective reduction of the C-4 carbonyl group in IM-54, leading to the 3-amino-2-indolyllactam derivative IL-1, resulted in enhanced inhibitory activity against oxidative stress-induced necrosis. [] Further modifications explored various substituents on the IL scaffold, identifying IL-12 as a highly potent derivative with an IC50 of 49 nM. [] These studies highlight the importance of specific structural features for IM-54's activity and provide a basis for developing more potent analogs.
Q4: Has IM-54 been tested in models of human diseases?
A4: While direct clinical trials are not yet documented in the provided research, IM-54's therapeutic potential has been explored in various disease models. Notably, IM-54 demonstrated protective effects in a rat model of methamphetamine-induced cardiovascular collapse, a condition linked to bioenergetics failure and oxidative stress in the brain stem. [] Additionally, IM-54 effectively blocked cell death in HL-60 cells induced by 3,6-Epidioxy-1,10-bisaboladiene (EDBD), a compound that triggers ferroptosis-like cell death through lipid peroxidation. []
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